molecular formula C33H33NO11S4 B11042845 Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11042845
M. Wt: 747.9 g/mol
InChI Key: JBYBHWZHBSXAIV-UHFFFAOYSA-N
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Description

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(4-methylphenyl)sulfonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(4-methylphenyl)sulfonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the ethoxy, dimethyl, and sulfonyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(4-methylphenyl)sulfonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(4-methylphenyl)sulfonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(4-methylphenyl)sulfonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tetramethyl 9’-ethoxy-5’,5’-dimethyl-6’-[(4-methylphenyl)sulfonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate include other spiro compounds, dithiole derivatives, and quinoline-based molecules.

Uniqueness

What sets this compound apart is its combination of multiple functional groups within a single molecule, providing a unique set of chemical and physical properties. This makes it a valuable tool in various research and industrial applications, offering versatility and potential for innovation.

Properties

Molecular Formula

C33H33NO11S4

Molecular Weight

747.9 g/mol

IUPAC Name

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(4-methylphenyl)sulfonylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H33NO11S4/c1-9-45-18-12-15-21-20(16-18)22-27(32(3,4)34(21)49(39,40)19-13-10-17(2)11-14-19)46-24(29(36)42-6)23(28(35)41-5)33(22)47-25(30(37)43-7)26(48-33)31(38)44-8/h10-16H,9H2,1-8H3

InChI Key

JBYBHWZHBSXAIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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